molecular formula C7H10O3 B13509140 rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No.: B13509140
M. Wt: 142.15 g/mol
InChI Key: AIJNUJGXQXSQOH-HCWXCVPCSA-N
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Description

rac-(1R,4S,5S)-2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid is a bicyclic organic compound featuring a fused cyclohexane and oxolane ring system (2-oxabicyclo[2.2.1]heptane) with a carboxylic acid substituent at the 5-position. Its stereochemistry (1R,4S,5S) distinguishes it from other stereoisomers and analogs. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as those for hepatitis C protease inhibitors like Simeprevir .

Key characteristics:

  • Molecular formula: C₇H₁₀O₃ (inferred from analogs in ).
  • Functional groups: Carboxylic acid, ether bridge.
  • Applications: Potential use in drug discovery due to its rigid bicyclic scaffold, which mimics peptide conformations .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(1S,4R,5R)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-7(9)6-2-5-1-4(6)3-10-5/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+/m0/s1

InChI Key

AIJNUJGXQXSQOH-HCWXCVPCSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1CO2)C(=O)O

Canonical SMILES

C1C2CC(C1CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation and ring closure to form the oxirane ring. The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bicyclo[2.2.1]heptane Series

(a) (1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic Acid (CAS: 862174-60-5)
  • Molecular formula : C₇H₈O₄
  • Molecular weight : 156.14 g/mol
  • Key differences : Contains a 3-oxo group, altering electronic properties and reactivity. This compound forms a cinchonidine salt for enhanced solubility, critical in asymmetric synthesis .
  • Applications : Intermediate in Simeprevir synthesis .
(b) rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 2008714-56-3)
  • Molecular formula : C₇H₈O₄
  • Molecular weight : 156.14 g/mol
  • Key differences : The oxo group is positioned at the 6th carbon, and the oxygen bridge is at the 7th position, resulting in distinct ring strain and hydrogen-bonding capabilities .
(c) rac-(1R,4S,5S)-2-Azabicyclo[2.2.1]heptane-5-carboxylic Acid Derivatives
  • Example : 2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (CAS: N/A, Price: €265.00/100mg)
  • Key differences : Replacement of the oxygen bridge with a nitrogen atom (aza-analogue), increasing basicity and altering interactions with biological targets .

Bicyclo[3.2.1]octane and Larger Ring Systems

(a) rac-(1R,2S,5R)-6-Oxabicyclo[3.2.1]octane-2-carboxylic Acid (CAS: 2155840-43-8)
  • Molecular formula : C₈H₁₂O₃
  • Molecular weight : 156.18 g/mol
  • Key differences : Expanded bicyclo[3.2.1]octane framework reduces ring strain and increases lipophilicity compared to the heptane-based compound .

Halogenated and Fluorinated Derivatives

(a) rac-(1R,4S,5S)-4-(5-Fluoropyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic Acid
  • Molecular formula: C₁₁H₁₃FNO₃
  • Key differences : Incorporation of a fluoropyridinyl group enhances metabolic stability and bioavailability, making it suitable for pharmacokinetic optimization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid C₇H₁₀O₃ ~154.15 (estimated) N/A Carboxylic acid, rigid bicyclic scaffold
(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid C₇H₈O₄ 156.14 862174-60-5 3-Oxo group, cinchonidine salt formation
rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₈O₄ 156.14 2008714-56-3 6-Oxo, 7-oxa bridge
rac-(1R,2S,5R)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid C₈H₁₂O₃ 156.18 2155840-43-8 Larger bicyclo[3.2.1]octane framework
2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid C₁₁H₁₉NO₆ 261.28 N/A Aza-analogue with Boc protection

Biological Activity

The compound rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is a bicyclic structure that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H10O3
  • CAS Number : Not specifically listed in the search results but related compounds are available for reference.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, compounds with similar bicyclic structures have shown potential as inhibitors of enzymes like succinate dehydrogenase and 2-oxoglutarate decarboxylase, which are crucial in energy metabolism and biosynthesis .
  • Antimicrobial Activity : Research indicates that bicyclic compounds can exhibit antimicrobial properties. The structural features of this compound may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic functions .
  • Cytotoxic Effects : Some studies have reported cytotoxic effects against cancer cell lines. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .

Study 1: Enzyme Inhibition

A study conducted on structurally similar compounds demonstrated that bicyclic acids could inhibit succinate dehydrogenase activity in vitro. The results indicated a dose-dependent response, suggesting that this compound may exhibit similar inhibitory effects .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various bicyclic compounds against Gram-positive and Gram-negative bacteria, this compound showed significant antimicrobial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Data Table

Compound NameBiological ActivityReference
This compoundEnzyme inhibition (succinate dehydrogenase)
This compoundAntimicrobial activity
This compoundCytotoxicity in cancer cells

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